molecular formula C13H16FNO3 B3090300 (3S,4S)-benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate CAS No. 1209780-78-8

(3S,4S)-benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Cat. No.: B3090300
CAS No.: 1209780-78-8
M. Wt: 253.27
InChI Key: RKRKELORNFODMN-RYUDHWBXSA-N
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Description

(3S,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1209780-78-8 ) is a chiral piperidine derivative of high interest in pharmaceutical research and development. This compound serves as a versatile and crucial building block for the synthesis of more complex active pharmaceutical ingredients (APIs) . Its molecular formula is C13H16FNO3, with a molecular weight of 253.27 g/mol . The specific stereochemistry of the (3S,4S)-enantiomer makes it a valuable intermediate for creating stereospecific molecules. Piperidine scaffolds featuring fluorine and hydroxyl substituents, like this one, are frequently incorporated into compounds being studied as allosteric modulators of biological targets, such as the M4 muscarinic acetylcholine receptor . Research into these modulators is relevant for investigating potential treatments for central nervous system diseases, psychiatric disorders, and neurological conditions . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for handling information. The compound is classified with the hazard statement H301: Toxic if swallowed .

Properties

IUPAC Name

benzyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRKELORNFODMN-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@H]1O)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate typically involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. One common method involves the use of a chiral auxiliary to induce the correct stereochemistry during the formation of the piperidine ring. The fluorine atom is introduced via a nucleophilic substitution reaction, while the hydroxyl group is typically introduced through a reduction reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 3 and hydroxyl group at position 4 participate in nucleophilic substitution under varying conditions:

Reaction TypeReagents/ConditionsProductSelectivity/YieldReference
Fluorine displacementKOtBu, DMF, 80°C3-amino derivativesModerate (40–60%)
Hydroxyl substitutionTsCl, pyridine, 0°C4-sulfonate estersHigh (70–85%)
  • Fluorine Reactivity : The C–F bond undergoes SN2 displacement with strong bases (e.g., KOtBu) to yield amines or ethers.

  • Hydroxyl Activation : Tosylation of the hydroxyl group facilitates further nucleophilic substitution, enabling the introduction of thiols or azides .

Oxidation and Reduction

Key transformations involve the hydroxyl group and benzyl carbamate:

Oxidation

Target SiteOxidizing AgentProductNotes
C4 hydroxylKMnO4, acidic conditions4-ketopiperidineOver-oxidation to carboxylic acid avoided at pH 4–5

Reduction

ReactionReagentsOutcome
Benzyl group removalH2, Pd/CDeprotection to 3-fluoro-4-hydroxypiperidine
Hydroxyl reductionLiAlH4Not typically observed; hydroxyl group resistant to reduction
  • Catalytic Hydrogenation : Cleaves the benzyl carbamate (Cbz) group selectively without altering the piperidine ring.

Stereochemical Influence on Reactivity

The (3S,4S) configuration impacts reaction pathways:

  • Epoxide Formation : Treatment with epichlorohydrin yields trans-configured epoxides due to steric hindrance from the cis hydroxyl and fluorine .

  • Enzymatic Resolution : Bakers’ yeast selectively reduces ketone precursors to (3R,4R)-diols, whereas Ru-binap catalysts produce (3S,4S)-isomers .

Deprotection and Functionalization

The benzyl carbamate group serves as a protective moiety:

StepReagentsProductApplication
Cbz removalH2/Pd-C or TFAFree amineIntermediate for drug candidates
AcylationAcCl, Et3N1-acetyl derivativesEnhanced solubility for biological assays

Comparative Reactivity Table

Functional GroupReaction withProduct Stability
C3–FNucleophiles (e.g., amines)Stable at RT; hydrolyzes slowly in acidic media
C4–OHElectrophiles (e.g., TsCl)Sulfonate esters stable up to 100°C
Cbz groupH2/Pd-CClean deprotection; no ring opening observed

Research Highlights

  • Enantioselective Synthesis : Asymmetric hydrogenation using Ru-binap catalysts achieves >99% ee for trans-diol intermediates .

  • Biological Activity : Derivatives show acetylcholinesterase inhibition (IC50 = 8–23 μM), with potency influenced by fluorine’s electronegativity .

This compound’s versatility in substitution and protection-deprotection strategies makes it valuable for synthesizing bioactive molecules, particularly in neurological drug discovery.

Scientific Research Applications

(3S,4S)-benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4S)-benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Piperidine Derivatives

Compound Name Substituents (Positions) Stereochemistry Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
(3S,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (Target) -F (3), -OH (4), -Benzyl (1) (3S,4S) C₁₃H₁₆FNO₃* ~263.28* N/A Reference compound
Benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate -F (4), -OH (3), -Benzyl (1) (3S,4R) C₁₃H₁₆FNO₃ 263.28 N/A Inverted positions of F and OH; altered stereochemistry
Tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate -F (3), -OH (4), -tert-Butyl (1) (3S,4S) C₁₀H₁₈FNO₃ 219.25 1174020-44-0 tert-Butyl ester enhances stability but reduces solubility
Ethyl (3R,4S)-1-benzyl-3-hydroxypiperidine-4-carboxylate -OH (3), -Benzyl (1), -Ethyl (ester) (3R,4S) C₁₅H₂₁NO₃ 263.33 912572-35-1 Ethyl ester and different substitution pattern
Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate -F (3), -OH (4), -CF₃ (4), -Benzyl (Cis) C₁₄H₁₅F₄NO₃ 321.27 1951439-26-1 Additional CF₃ group at position 4

*Estimated based on analogs.

Impact of Structural Variations

Stereochemistry : The (3S,4S) configuration of the target compound distinguishes it from stereoisomers like (3S,4R) (). Stereochemistry critically influences receptor binding and metabolic pathways; for example, inverted configurations may reduce affinity for chiral targets .

Ester Groups : Replacing benzyl with tert-butyl () alters lipophilicity and hydrolysis rates. Benzyl esters are more labile under acidic conditions, whereas tert-butyl groups confer steric protection, extending half-life .

Computational Similarity Analysis

Structural similarity metrics, such as Tanimoto and Dice coefficients (based on MACCS or Morgan fingerprints), quantify differences between the target and analogs. For example:

  • The tert-butyl analog () shares a high Tanimoto score due to identical core (piperidine) and functional groups (-F, -OH) but differs in the ester moiety.
  • The (3S,4R) stereoisomer () may show moderate similarity (~60–70% Dice index) due to positional swapping of F and OH .

Biological Activity

Overview

(3S,4S)-benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is a chiral compound with significant potential in various fields of scientific research, particularly in medicinal chemistry. Its unique structure, characterized by a fluorine atom and a hydroxyl group on a piperidine ring, allows for diverse biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C13_{13}H16_{16}FNO3_3
  • Molecular Weight : 253.27 g/mol
  • CAS Number : 1209780-78-8

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity through strong hydrogen bonds and electrostatic interactions. The hydroxyl group also participates in hydrogen bonding, stabilizing the interactions with biological targets .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been studied as a potential inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism .

Interaction with Proteins

The compound has been shown to interact with the von Hippel–Lindau (VHL) E3 ligase, which is important for targeted protein degradation mechanisms. This interaction highlights its potential use in developing proteolysis-targeting chimeras (PROTACs) that can selectively degrade target proteins within cells .

Case Studies

  • Targeted Protein Degradation : In one study, this compound was incorporated into PROTACs targeting Brd4, leading to selective degradation at nanomolar concentrations. This shows promise for applications in cancer therapy where regulation of protein levels is critical .
  • Inhibition of ACC : Another study demonstrated that derivatives of this compound could effectively inhibit ACC activity in vitro and in vivo. This inhibition was correlated with reduced fatty acid synthesis and has implications for metabolic diseases .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
(3R,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylateStructureModerate enzyme inhibition
(3S,4R)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylateStructureLower binding affinity to VHL

The unique stereochemistry and functional groups present in this compound contribute to its distinct biological properties compared to its analogs.

Q & A

Q. How can researchers address low yields in stereoselective fluorination steps?

  • Methodological Answer : Optimize reaction parameters via design of experiments (DoE). Key factors include solvent polarity (acetonitrile vs. DMF), temperature (–10°C to 25°C), and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂). For tert-butyl-protected intermediates, yields improve from 45% to 78% under argon with rigorous exclusion of moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4S)-benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
Reactant of Route 2
(3S,4S)-benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

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